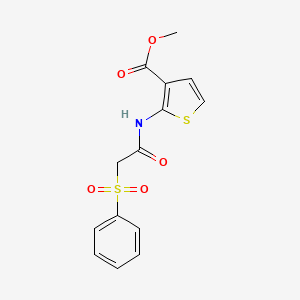

2-(2-(苯磺酰基)乙酰氨基)噻吩-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the use of methyl (styrylsulfonyl)acetate as a building block. This precursor is utilized to create a variety of derivatives, including 5-phenyl-2,3,5,6-tetrahydro-1,4-thiazin-3-one and its amino and hydroxy derivatives . Another paper describes the synthesis of 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides from 3-(phenylthio)-4-acyl-3-sulfolenes, which are used as precursors for o-dimethylene thiophene in [4 + 2] cycloaddition reactions . These methods suggest that the synthesis of Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate could potentially involve similar strategies, utilizing sulfonyl acetate derivatives and thiophene-based compounds.

Molecular Structure Analysis

While the molecular structure of Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate is not explicitly discussed, the structure of related compounds such as 5-phenyl-2,3,5,6-tetrahydro-1,4-thiazin-3-one and methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides are likely to share common features such as the presence of a thiophene ring and sulfonyl groups . These structural elements are important in determining the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically for Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate. However, the synthesis of related compounds involves reactions such as [4 + 2] cycloaddition, which is a common method for constructing heterocyclic compounds . The presence of sulfonyl and acetamido groups in the compound of interest suggests that it may undergo similar reactions, potentially serving as a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate are not directly provided in the papers. However, based on the properties of similar compounds, it can be inferred that the compound may exhibit characteristics typical of sulfonyl-containing heterocycles, such as stability under various conditions and potential for further functionalization . The presence of the thiophene ring and the sulfonyl group could also influence the compound's electronic properties and its behavior in chemical reactions.

科学研究应用

1. 合成与材料开发

杂环化合物的合成:研究表明噻吩衍生物在合成广泛的杂环化合物中很有用。例如,在3位取代的噻吩衍生物已与芳基/杂芳基溴化物偶联,生成5-芳基化噻吩-3-磺酰胺或酯,表明它们在创建多样化化学结构中的潜力(Bheeter, Doucet, 2013)。

抗菌剂:已合成并评估了含有磺酰基部分的噻吩化合物作为抗菌剂。这些研究强调了噻吩衍生物在开发具有潜在抗菌和抗真菌活性的新药中的作用(Darwish, Abdel Fattah, Attaby, Al-Shayea, 2014)。

非线性光学材料:已合成了一系列含有甲基磺酰基和苯磺酰基受体的共轭噻吩化合物,展示了有效的二阶光学非线性。由于其高热稳定性和良好的透明性,这突出了此类衍生物在非线性光学应用材料开发中的重要性(Chou, Sun, Huang, Yang, Lin, 1996)。

2. 电化学应用

电化学电容器:噻吩衍生物已被探索作为电化学电容器的活性材料。研究表明从噻吩衍生物到碳纸电极的电活性聚合物的电化学沉积,导致有希望的能量和功率密度。这表明它们在储能技术中的潜在用处(Ferraris, Eissa, Brotherston, Loveday, 1998)。

未来方向

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . This suggests that there is a lot of potential for future research and development in this area.

属性

IUPAC Name |

methyl 2-[[2-(benzenesulfonyl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S2/c1-20-14(17)11-7-8-21-13(11)15-12(16)9-22(18,19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXAEWJFURWDPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51087200 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)

![2-(3-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2504074.png)

![Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2504077.png)

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2504079.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)